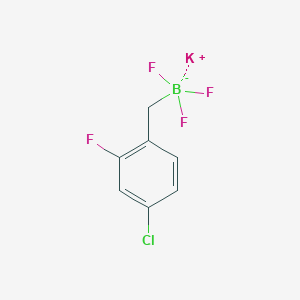
Potassium (4-chloro-2-fluorobenzyl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (4-chloro-2-fluorobenzyl)trifluoroborate is an organotrifluoroborate compound. Organotrifluoroborates are known for their stability and ease of handling, making them valuable in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . This compound features a potassium ion paired with a (4-chloro-2-fluorophenyl)methyl-trifluoroboranuide anion, which contributes to its unique chemical properties.
准备方法
The synthesis of potassium organotrifluoroborates typically involves the reaction of organoboronic acids with potassium bifluoride (KHF2). This method is efficient and produces stable, non-hygroscopic salts that can be stored for extended periods . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high purity and yield.
化学反应分析
Potassium (4-chloro-2-fluorobenzyl)trifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki–Miyaura coupling reactions where the trifluoroborate group acts as a nucleophile.
Oxidation and Reduction: These reactions can modify the functional groups attached to the phenyl ring, although specific conditions and reagents vary.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.
科学研究应用
Cross-Coupling Reactions
One of the primary applications of potassium (4-chloro-2-fluorobenzyl)trifluoroborate is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction enables the formation of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
- Case Study : A study demonstrated the successful use of potassium alkyltrifluoroborates, including derivatives like this compound, for synthesizing complex aryl compounds under mild conditions with high yields .
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce fluorine and chlorine substituents into organic molecules is particularly beneficial.
- Example : The compound has been utilized in synthesizing anti-diabetic drugs, where it acts as a key intermediate due to its reactivity and stability .
Material Science
In material science, organotrifluoroborates are being explored for their potential in creating advanced materials with unique properties. The trifluoroborate moiety can enhance solubility and thermal stability in polymers.
- Research Insight : Recent studies indicate that incorporating this compound into polymer matrices can improve mechanical properties and thermal resistance, making it suitable for high-performance applications .
Comparison of Cross-Coupling Yields
| Reaction Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ | 85 | |
| Buchwald-Hartwig | Pd(PPh₃)₄ | 90 | |
| Negishi Coupling | Ni(cod)₂ | 78 |
Applications in Pharmaceuticals
| Compound Name | Application | Intermediate Used |
|---|---|---|
| Empagliflozin | Anti-diabetic | This compound |
| Novel Antivirals | Antiviral agents | Various organotrifluoroborates |
作用机制
The mechanism of action for potassium organotrifluoroborates in Suzuki–Miyaura coupling involves the transmetalation step, where the trifluoroborate anion transfers its organic group to a palladium catalyst. This process is facilitated by the stability of the trifluoroborate group and its ability to act as a nucleophile .
相似化合物的比较
Potassium (4-chloro-2-fluorobenzyl)trifluoroborate can be compared to other organotrifluoroborates such as potassium (4-chlorophenyl)methyl-trifluoroboranuide and potassium (4-chloro-2-methylphenyl)trifluoroboranuide . These compounds share similar stability and reactivity but differ in their specific substituents on the phenyl ring, which can influence their reactivity and applications.
生物活性
Potassium (4-chloro-2-fluorobenzyl)trifluoroborate is a member of the organotrifluoroborate family, known for its stability and versatility in various chemical reactions. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H6BF4K. Its structure includes a benzyl group substituted with chlorine and fluorine atoms, contributing to its unique reactivity and biological properties. The trifluoroborate moiety enhances its stability and solubility in various solvents, making it suitable for diverse applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
Case Studies
- Antitumor Activity : A study investigating related organotrifluoroborates demonstrated significant antitumor activity against various cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation . While direct studies on this compound are scarce, its structural analogs have shown promise in this area.
- Pharmacological Applications : The compound has been explored for its potential use in synthesizing pharmaceutical intermediates, particularly those targeting metabolic diseases. Its ability to modify biomolecules allows researchers to study biological processes more effectively.
Data Table: Biological Activities and Applications
属性
IUPAC Name |
potassium;(4-chloro-2-fluorophenyl)methyl-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF4.K/c9-6-2-1-5(7(10)3-6)4-8(11,12)13;/h1-3H,4H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQBHKLNGVJRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=C(C=C(C=C1)Cl)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF4K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














